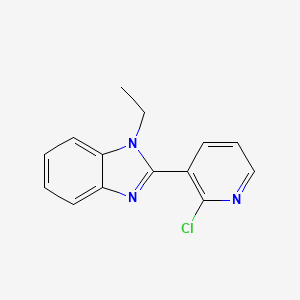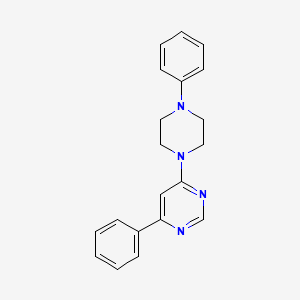![molecular formula C11H11NO B2768216 1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile CAS No. 1314648-27-5](/img/structure/B2768216.png)
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile” is an organic compound with the chemical formula C11H11NO. It has a molecular weight of 173.21 . It appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile”. Its Standard InchI is InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 . The SMILES representation is C1CC1(C#N)C2=CC=C(C=C2)CO .Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . More specific physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis and Conformational Studies
Conformationally Restricted Analogues
Cyclopropane derivatives, including those similar to "1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile", have been synthesized as conformationally restricted analogues of biologically active compounds to enhance activity and probe bioactive conformations. For example, the synthesis of conformationally restricted analogues of milnacipran and histamine involves the design of chiral cyclopropanes to investigate their potential in improving pharmacological properties and understanding the underlying bioactive conformations (Shuto et al., 1996); (Kazuta et al., 2002).
Synthetic Applications
Cyclopropane derivatives serve as building blocks with unprecedented synthetic potential. These compounds are prepared via various routes, such as cyclopropanone hemiacetals and oxaspiropentanes, demonstrating their role in constructing complex molecules with multiple functional groups (Salaün, 1988).
Mechanistic Insights and Chemical Transformations
Oxidative Cyclizations
The use of cyclopropane derivatives in oxidative cyclization reactions to synthesize heterocyclic compounds showcases their role in creating structurally diverse molecules. These reactions explore the reactivity of cyclopropane rings under oxidative conditions to form compounds with potential pharmacological activities (Yılmaz et al., 2005).
Steric Repulsion and Conformational Restriction
The adjacent substituents on a cyclopropane ring exert significant steric repulsion, influencing the molecule's conformation. This feature has been exploited in designing potent NMDA receptor antagonists, demonstrating the structural utility of cyclopropane rings in developing targeted therapeutics (Shuto et al., 1996).
Safety and Hazards
The compound has several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 . It’s important to handle this compound with care and follow all safety guidelines.
Future Directions
As for future directions, “1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile” is part of American Elements’ comprehensive catalog of life science products . It can be produced in most volumes including bulk quantities and to customer specifications . This suggests potential for its use in various applications, although specific future directions are not mentioned in the current data.
properties
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCKLGXCOODHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2768156.png)